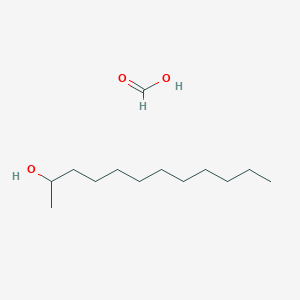

Dodecan-2-ol;formic acid

Description

Current Perspectives on Alcohol-Carboxylic Acid Interactions in Organic Synthesis

The Fischer esterification remains a highly relevant and widely utilized reaction in both academic and industrial settings. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Modern approaches to esterification focus on improving efficiency and sustainability. This includes the development of new catalysts, such as solid acid catalysts and enzymes, to simplify product purification and minimize environmental impact. researchgate.net The choice of reaction conditions, including temperature, solvent, and the molar ratio of reactants, is crucial in optimizing the yield and selectivity of the desired ester. For long-chain, non-polar alcohols and polar carboxylic acids, solubility can be a challenge, sometimes necessitating the use of a co-solvent to create a homogeneous reaction mixture. researchgate.net

The Unique Role of Formic Acid as a C1 Synthon and Reactive Reagent

Formic acid stands out among carboxylic acids due to its distinct chemical properties. It is a significantly stronger acid than other simple alkanoic acids and can often function as its own catalyst in esterification reactions. This self-catalyzing ability can eliminate the need for an external strong acid catalyst, which might otherwise cause side reactions like the decomposition of formic acid to carbon monoxide and water.

Beyond its role in esterification, formic acid is a valuable C1 synthon, meaning it serves as a building block for introducing a single carbon atom into a molecule. It is also a potent reducing agent, a characteristic attributed to the presence of the aldehyde-like -CHO group. This dual reactivity makes formic acid a versatile reagent in various organic transformations.

Significance of Secondary Alcohols in Esterification Chemistry, with Emphasis on Dodecan-2-ol

Secondary alcohols, such as dodecan-2-ol, generally exhibit lower reactivity in esterification reactions compared to primary alcohols due to steric hindrance. The bulky alkyl groups surrounding the hydroxyl group impede the approach of the carboxylic acid. Consequently, the esterification of secondary alcohols often requires more forcing conditions, such as higher temperatures or more active catalysts, to achieve reasonable reaction rates and yields. researchgate.net

Dodecan-2-ol is a long-chain secondary alcohol. Its long alkyl chain imparts significant non-polar character, which can influence its solubility and reactivity in polar reaction media. The position of the hydroxyl group at the second carbon atom makes it a chiral center, meaning that enantiomerically pure forms of dodecan-2-ol can be used to synthesize chiral esters, which are valuable in various specialized applications.

Overview of Dodecan-2-yl Formate (B1220265) as a Target Molecule in Advanced Chemical Production

Dodecan-2-yl formate is the ester resulting from the reaction of dodecan-2-ol and formic acid. As a formate ester, it may possess a characteristic aroma and find use as a fragrance or flavoring agent. The properties of long-chain alkyl formates make them suitable for applications in various industries, including cosmetics, food, and as specialty solvents. The synthesis of dodecan-2-yl formate, while following the general principles of esterification, requires careful consideration of the factors discussed above, namely the steric hindrance of the secondary alcohol and the unique reactivity of formic acid.

Research Findings and Data

Detailed experimental data on the direct synthesis of dodecan-2-yl formate from dodecan-2-ol and formic acid is not extensively reported in readily available literature. However, general principles of Fischer esterification and studies on similar long-chain secondary alcohols allow for the prediction of viable reaction conditions.

A study on the esterification of long-chain carboxylic acids with secondary alcohols using zirconyl chloride as a catalyst indicated that the reaction is feasible, although less active than with primary alcohols. researchgate.net Another study on the oxidation of secondary alcohols with performic acid in a formic acid solvent unexpectedly yielded esters, suggesting an alternative pathway for formation. rsc.org

For the direct esterification, a plausible laboratory-scale synthesis would involve heating a mixture of dodecan-2-ol and an excess of formic acid, potentially with a catalyst to improve the reaction rate. The removal of water as it is formed, for instance by using a Dean-Stark apparatus, would be crucial to drive the equilibrium towards the product.

Below are tables with compiled data for the reactants, based on available information.

Table 1: Physical and Chemical Properties of Reactants

| Property | Dodecan-2-ol | Formic Acid |

| IUPAC Name | dodecan-2-ol nih.gov | Formic acid |

| Molecular Formula | C₁₂H₂₆O nih.gov | CH₂O₂ |

| Molecular Weight | 186.34 g/mol nih.gov | 46.03 g/mol |

| Boiling Point | ~249 °C | ~101 °C |

| Appearance | Colorless liquid | Colorless fuming liquid |

Table 2: Predicted Spectroscopic Data for Dodecan-2-yl Formate

| Spectroscopic Data | Predicted Features for Dodecan-2-yl Formate |

| IR Spectrum | A strong C=O stretching absorption around 1720-1730 cm⁻¹, and a C-O stretching absorption around 1150-1200 cm⁻¹. Absence of the broad O-H stretch from the alcohol starting material. |

| ¹H NMR Spectrum | A singlet for the formate proton (H-C=O) around 8.0 ppm. A multiplet for the proton on the carbon bearing the oxygen (CH-O) shifted downfield compared to the alcohol. Signals for the methyl and methylene (B1212753) groups of the dodecyl chain. |

| ¹³C NMR Spectrum | A signal for the carbonyl carbon around 160-165 ppm. A signal for the carbon attached to the oxygen (CH-O) in the range of 70-80 ppm. Signals for the carbons of the dodecyl chain. |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

113366-24-8 |

|---|---|

Molecular Formula |

C13H28O3 |

Molecular Weight |

232.36 g/mol |

IUPAC Name |

dodecan-2-ol;formic acid |

InChI |

InChI=1S/C12H26O.CH2O2/c1-3-4-5-6-7-8-9-10-11-12(2)13;2-1-3/h12-13H,3-11H2,1-2H3;1H,(H,2,3) |

InChI Key |

GIEGOXFDFRHKDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C)O.C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Dodecan 2 Yl Formate

Direct Esterification of Dodecan-2-ol with Formic Acid

Direct esterification represents the most straightforward approach to synthesizing dodecan-2-yl formate (B1220265). This involves the condensation reaction between dodecan-2-ol and formic acid, typically facilitated by a catalyst to overcome the activation energy and shift the reaction equilibrium toward the product.

Classical Acid-Catalyzed Esterification Approaches

The most traditional method for ester synthesis is the Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst. wikipedia.orgchemguide.co.uk This reversible reaction's equilibrium must be driven towards the ester product, often by using an excess of one reactant or by removing the water formed during the reaction. wikipedia.orgmasterorganicchemistry.com

For the synthesis of dodecan-2-yl formate, this would involve heating dodecan-2-ol with formic acid using a catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. wikipedia.orgmasterorganicchemistry.com The general mechanism involves the protonation of the formic acid's carbonyl oxygen by the catalyst, which enhances the carbonyl carbon's electrophilicity. The nucleophilic oxygen of dodecan-2-ol then attacks this activated carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, dodecan-2-yl formate. masterorganicchemistry.comlibretexts.org While effective for primary and secondary alcohols like dodecan-2-ol, tertiary alcohols are less suitable for this method due to their propensity for elimination reactions. wikipedia.orgcommonorganicchemistry.com

Another classical approach involves the use of a mixture of formic acid and acetic anhydride (B1165640). This mixture forms acetic formic anhydride, a mixed anhydride that can acylate alcohols. When reacting with secondary alcohols, this method can produce formates, with the formation of acetate (B1210297) byproducts being less significant than with primary alcohols. researchgate.net

Table 1: Overview of Classical Acid-Catalyzed Esterification

| Method | Reactants | Catalyst | Key Features |

| Fischer-Speier Esterification | Dodecan-2-ol, Formic Acid | H₂SO₄, TsOH | Reversible reaction; requires heat and removal of water to favor product formation. wikipedia.orgchemguide.co.uk |

| Mixed Anhydride Method | Dodecan-2-ol, Formic Acid/Acetic Anhydride | None specified | Forms an intermediate mixed anhydride; less acetate byproduct formation with secondary alcohols. researchgate.net |

Advanced Esterification Techniques under Mild Conditions

To circumvent the harsh conditions of classical methods, which may not be suitable for sensitive substrates, several advanced techniques have been developed that operate under milder conditions. commonorganicchemistry.com

One prominent method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This reaction proceeds at room temperature and is highly efficient for sterically hindered alcohols and acid-labile substrates. organic-chemistry.org In this process, formic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. The DMAP catalyst then acts as an acyl transfer agent, forming an even more reactive acylpyridinium species. This intermediate is readily attacked by dodecan-2-ol to yield dodecan-2-yl formate and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org

Another mild approach involves the use of dichloroimidazolidinedione (DCID) as a coupling reagent. This method allows for the esterification of carboxylic acids and alcohols at room temperature without the need for an external catalyst, providing good to excellent yields. nih.gov The reaction proceeds smoothly for a range of substrates. nih.gov Additionally, direct esterification of alcohols with formic acid can be catalyzed by molecular iodine under mild conditions. nih.gov

Table 2: Comparison of Mild Esterification Techniques

| Technique | Reagents | Conditions | Advantages |

| Steglich Esterification | Formic Acid, Dodecan-2-ol, DCC, DMAP | Room temperature | Mild conditions, suitable for acid-labile substrates. organic-chemistry.org |

| DCID-Mediated Esterification | Formic Acid, Dodecan-2-ol, DCID | Room temperature, catalyst-free | Mild, simple procedure, no side product formation. nih.gov |

| Iodine-Catalyzed Esterification | Formic Acid, Dodecan-2-ol, I₂ | Mild conditions | Avoids strong acids. nih.gov |

Alternative Routes to Dodecan-2-yl Formate and Related Formates

Beyond direct esterification, several alternative synthetic routes can be employed to produce formate esters. These methods often involve different C1 sources or reaction mechanisms, offering alternative pathways that can be advantageous depending on substrate availability and desired reaction conditions.

Transesterification Reactions Involving Formate Esters

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. To synthesize dodecan-2-yl formate, dodecan-2-ol could be reacted with a simple, readily available formate ester, such as ethyl formate or methyl formate, in the presence of a catalyst. This reaction is also an equilibrium process. The reaction can be catalyzed by either acids or bases. nih.gov More advanced methods utilize N-heterocyclic carbenes to promote the transesterification of alcohols with ethyl formate. nih.gov

Oxidative Coupling and Carbonylation Strategies for Formate Synthesis

Innovative strategies for formate synthesis include oxidative coupling and carbonylation reactions.

An example of oxidative coupling is the aerobic, gold-catalyzed reaction between an alcohol and formaldehyde (B43269) (in the form of paraformaldehyde). nih.govresearchgate.net This method involves the formation of a hemiacetal intermediate from the alcohol and formaldehyde, which is then oxidized by the gold nanoparticle catalyst to the corresponding formate ester. nih.gov While this method is effective, it can sometimes produce minor acetalization side-products. researchgate.net Electrochemical methods have also been developed for the oxidative coupling of alcohols and aldehydes to yield esters without the need for a catalyst. georgiasouthern.edu

Carbonylation strategies introduce a carbonyl group into a molecule using carbon monoxide (CO) or a CO surrogate. orgsyn.orgyoutube.com Formic acid derivatives, such as aryl formates, can themselves act as carbonylating agents or CO surrogates under palladium catalysis. orgsyn.orgyoutube.com In these reactions, the aryl formate can serve as a source of both CO and a nucleophilic phenol, which are then incorporated into a new ester product. orgsyn.org This approach provides a way to synthesize esters while avoiding the direct handling of toxic CO gas. orgsyn.org

Utilization of Formaldehyde Surrogates from Formic Acid as C1 Sources

Formic acid can serve as a C1 building block for the synthesis of formaldehyde surrogates, which can then be used in further reactions. d-nb.info A catalytic system using a ruthenium complex in combination with a Lewis acid can directly convert formic acid and an alcohol into dialkoxymethanes. d-nb.info These dialkoxymethanes can function as formaldehyde surrogates in various chemical transformations. d-nb.infonih.gov This strategy represents an indirect route where formic acid is first transformed into a more reactive C1 species before being incorporated into the final product structure. This is part of a broader effort to utilize C1 feedstocks derived from sources like CO2, for which formic acid is considered a more reactive and preferred alternative. d-nb.infonih.gov

Green Chemistry and Sustainable Synthesis Paradigms for Dodecan-2-yl Formate

The synthesis of dodecan-2-yl formate is increasingly being viewed through the lens of green chemistry, which emphasizes the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This section explores sustainable methodologies for the production of dodecan-2-yl formate, focusing on the sourcing of its constituent parts—formic acid and dodecan-2-ol—from renewable feedstocks and the use of environmentally benign reaction conditions.

CO2-Mediated Production Pathways for Formic Acid as a Reactant

Formic acid, a key reactant in the synthesis of dodecan-2-yl formate, is traditionally produced from fossil fuels. However, significant research has been directed towards its synthesis from carbon dioxide (CO2), a readily available and renewable carbon source. researchgate.net This approach not only provides a sustainable route to formic acid but also contributes to the mitigation of greenhouse gas emissions. researchgate.net Several CO2-mediated pathways are being explored, including electrochemical, photochemical, and thermocatalytic reduction.

Electrochemical reduction of CO2 to formic acid is a promising method that uses electricity, ideally from renewable sources, to drive the conversion. rsc.org This process can be carried out in aqueous solutions under ambient conditions. Various metal-based electrocatalysts have been developed to improve the efficiency and selectivity of this conversion. rsc.org For instance, tin-based catalysts have shown significant promise. Recent studies have demonstrated that doping tin-based catalysts with sulfur can enhance the CO2 reduction activity and selectivity towards formic acid. greencarcongress.com A team from the National Energy Technology Laboratory (NETL) and the University of Pittsburgh found that a specific, low concentration of sulfur dopant (around 1.4%) resulted in a five-fold improvement in conversion performance compared to an undoped catalyst. greencarcongress.com

Homogeneous catalysts, which are soluble in the reaction medium, have also been extensively studied for the hydrogenation of CO2 to formic acid. researchgate.net Ruthenium-based complexes, in particular, have demonstrated high activity and selectivity. researchgate.netknow-todays-news.com For example, a catalytic system based on a ruthenium pincer complex has been shown to facilitate the reversible hydrogenation of CO2 to formic acid under mild conditions, even at ambient temperature. know-todays-news.com

Hydrothermal reduction offers another avenue for converting CO2 to formic acid. This method utilizes high-temperature water as both a solvent and a source of in-situ hydrogen, which circumvents the challenges associated with the storage and transportation of hydrogen gas. researchgate.net The reaction can be promoted by metal reductants and their oxides. researchgate.net

Table 1: Comparison of CO2-Mediated Pathways to Formic Acid

| Pathway | Catalyst Examples | Key Advantages | Challenges |

|---|---|---|---|

| Electrochemical Reduction | Tin-based catalysts (e.g., S-doped Sn) greencarcongress.com | Uses renewable electricity; ambient conditions. | Catalyst stability; energy efficiency. |

| Homogeneous Catalysis | Ruthenium-pincer complexes know-todays-news.com | High activity and selectivity; mild conditions. researchgate.net | Catalyst separation and recycling. |

| Hydrothermal Reduction | Metal-based compounds researchgate.net | In-situ hydrogen generation; avoids H2 storage issues. researchgate.net | High temperatures and pressures required. |

Integration of Bio-based Feedstocks for Dodecan-2-ol Production

The alcohol component, dodecan-2-ol, can also be sourced from renewable biological materials, moving away from petrochemical-based production. The production of long-chain alcohols from biomass is a key area of research in developing sustainable chemicals. wur.nl This typically involves the microbial conversion of sugars or lipids derived from plant matter. celignis.comgoogle.com

Several microorganisms have been identified and engineered for the production of long-chain alcohols. Escherichia coli, a well-studied bacterium, has been genetically modified to produce a range of alcohols, including 1-dodecanol. researchgate.net By introducing specific metabolic pathways, such as the fatty acid synthesis pathway coupled with a carboxylic acid reductase and an alcohol dehydrogenase, E. coli can convert simple carbon sources like glucose into long-chain alcohols. nih.gov While much of the research has focused on terminal alcohols like 1-dodecanol, the production of secondary alcohols such as dodecan-2-ol is also feasible through the selection or engineering of appropriate enzymes. researchgate.netresearchgate.net For instance, adding dodecanoic acid to the culture medium of E. coli has been shown to significantly increase the production of dodecanol (B89629). researchgate.net

Yeast, particularly Candida tropicalis, is another promising microorganism for the bioproduction of C12 compounds. C. tropicalis is known to convert n-dodecanes into the corresponding dicarboxylic acids. nih.gov Research has shown that it can utilize dodecanoic acid methyl ester, which can be derived from the transesterification of coconut oil, as a feedstock. nih.gov This demonstrates the potential of this yeast to be engineered for the production of dodecan-2-ol from bio-based fatty acid derivatives.

Table 2: Bio-based Production of Dodecan-2-ol Precursors

| Microorganism | Feedstock | Product(s) | Key Findings |

|---|---|---|---|

| Escherichia coli (engineered) | Glucose, Dodecanoic acid researchgate.netresearchgate.net | 1-Dodecanol, other long-chain alcohols researchgate.netresearchgate.net | Introduction of specific metabolic pathways enables alcohol production from simple sugars. nih.gov |

| Candida tropicalis | Dodecanoic acid methyl ester nih.gov | Dodecanedioic acid nih.gov | Demonstrates the ability to process C12 fatty acid derivatives from plant oils. nih.gov |

Solvent-Free and Atom-Economical Processes

The final step in producing dodecan-2-yl formate is the esterification of dodecan-2-ol with formic acid. Green chemistry principles favor processes that are solvent-free and have high atom economy. Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. nrochemistry.com

The Fischer-Speier esterification, a classic method for producing esters from a carboxylic acid and an alcohol, is inherently atom-economical. nrochemistry.comwikipedia.org The only byproduct in this reaction is water. nrochemistry.com The reaction is typically catalyzed by a strong acid, such as sulfuric acid. wikipedia.org To drive the reaction towards the product side, an excess of one reactant can be used, or the water can be removed as it is formed. sciencemadness.org While solvents are often used, the reaction can be carried out under solvent-free conditions, particularly when one of the reactants is in large excess. wikipedia.org

Enzymatic esterification using lipases is an increasingly popular green alternative to chemical catalysis. rsc.orgrsc.org Lipases are enzymes that can catalyze esterification in non-aqueous environments. nih.gov This method offers several advantages, including high selectivity, mild reaction conditions (lower temperature and pressure), and reduced byproducts. nih.gov A key benefit is the ability to perform these reactions under solvent-free conditions. rsc.org This is particularly advantageous for the synthesis of long-chain esters like dodecan-2-yl formate, where the reactants themselves can act as the solvent. rsc.org

However, solvent-free enzymatic esterification of long-chain alcohols and acids presents challenges. The high viscosity of the reactants can lead to mass transfer limitations. rsc.org Additionally, the reaction is reversible, and the presence of water, which is necessary for enzyme activity, can also promote the reverse reaction (hydrolysis). rsc.org Optimization of reaction parameters such as temperature, substrate molar ratio, and enzyme loading is crucial for achieving high yields. rsc.orgnih.gov Research has shown that immobilizing the lipase (B570770) on a solid support can improve its stability and facilitate its recovery and reuse, further enhancing the green credentials of the process. rsc.org For the esterification of long-chain fatty acids and alcohols, surfactant-coated lipases have also been shown to exhibit significantly enhanced activity in organic solvent systems. dss.go.th

Table 3: Comparison of Esterification Methods for Dodecan-2-yl Formate

| Method | Catalyst | Key Features | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Strong acid (e.g., H2SO4) wikipedia.org | High atom economy; water is the only byproduct. nrochemistry.com | Simple; cost-effective. | Reversible; can require harsh conditions and excess reactants. nrochemistry.com |

| Enzymatic Esterification | Lipase (often immobilized) rsc.org | Mild reaction conditions; high selectivity; solvent-free potential. rsc.orgnih.gov | Environmentally benign; reusable catalyst. rsc.org | Slower reaction rates; potential for enzyme inhibition and mass transfer limitations. rsc.org |

Catalysis in Dodecan 2 Yl Formate Synthesis and Formic Acid Transformations

Homogeneous Catalysis for Formate (B1220265) Esterification

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the active sites. Various molecular catalysts, including acids, transition metal complexes, and organocatalysts, have been employed for the synthesis of formate esters.

Brønsted and Lewis Acid Catalysts

The Fischer-Speier esterification, a classic method for producing esters, traditionally relies on strong Brønsted acids like sulfuric acid. vupas.eumasterorganicchemistry.com This acid-catalyzed reaction proceeds by protonating the carbonyl oxygen of formic acid, which enhances its electrophilicity and facilitates nucleophilic attack by dodecan-2-ol. masterorganicchemistry.com The primary drawback of this method is the reversible nature of the reaction, often requiring a large excess of one reactant or the removal of water to drive the equilibrium towards the product. vupas.eu Modern approaches have explored the use of other Brønsted acids, such as p-toluenesulfonic acid, which can also effectively catalyze the direct nucleophilic substitution of alcohols. researchgate.net For instance, dodecylbenzenesulfonic acid (DBSA) has been used as a surfactant-type Brønsted acid catalyst for dehydrative esterification reactions in water. mdpi.com An interesting development is the autocatalytic O-formylation of alcohols where formic acid, which can be generated in situ from CO2, acts as the catalyst itself, with higher concentrations of formic acid leading to increased reaction rates. thieme-connect.deacs.org

Lewis acids also play a significant role in catalyzing esterification reactions. They activate the carboxylic acid by coordinating to the carbonyl oxygen. Boron oxide (B2O3), for example, has been utilized as an efficient reagent for the direct esterification of formic acid with primary and secondary alcohols. cdnsciencepub.com This method is advantageous as it can produce the formate ester free from contamination by the unreacted alcohol. cdnsciencepub.com Other Lewis acids, such as cobalt(II) chloride and yttrium/zirconium-based complexes, have also been successfully employed in acylation reactions. thieme-connect.de Zirconium oxychloride (ZrOCl₂·8H₂O) has been shown to be an effective catalyst for the esterification of long-chain carboxylic acids with long-chain primary and secondary alcohols, with the active species proposed to be a zirconium cation cluster. rsc.org

Transition Metal Complexes (e.g., Palladium, Ruthenium, Manganese)

Transition metal complexes are versatile catalysts for a wide range of organic transformations, including the synthesis of esters. rsc.org

Palladium Complexes: Palladium-based catalysts are frequently used in carbonylation reactions where formic acid can serve as a source of carbon monoxide (CO). organic-chemistry.org In the context of formate ester synthesis from an alcohol, palladium catalysts can facilitate transfer hydrogenolysis, a reaction where an alcohol is reduced. During the Pd/C catalyzed transfer hydrogenolysis of alcohols using formic acid, a competing reaction is the esterification of the alcohol by formic acid to generate a formate ester, which can be a better leaving group. diva-portal.org Homogeneous palladium complexes, in the presence of a phosphine (B1218219) ligand and an acid co-catalyst, have been developed for the transfer hydrogenolysis of benzylic alcohols with formic acid, where the formation of a formate intermediate is a key step. dicp.ac.cnd-nb.info

Ruthenium Complexes: Ruthenium catalysts have been investigated for various C-C and C-N bond-forming reactions involving alcohols. researchgate.netresearchgate.net Ruthenium carbonyl clusters, such as Ru₃(CO)₁₂, have been shown to catalyze the hydroesterification of alkenes with formate esters, indicating their capability to interact with and transform these molecules. ethz.ch While direct catalysis of dodecan-2-ol formylation is not extensively documented, ruthenium complexes are known to catalyze the dehydrogenation of primary and secondary alcohols, a key step in many coupling reactions that could be adapted for ester synthesis. researchgate.net

Manganese Complexes: Manganese, being an earth-abundant and less toxic metal, has emerged as a promising alternative to noble metals in catalysis. wiley.com Non-pincer-type manganese complexes have demonstrated high activity in the hydrogenation of esters to alcohols. wiley.com Conversely, manganese pincer complexes have been used for the hydrogenation of CO₂ to formate, where the formate is often stabilized as a manganese-formate complex. d-nb.infoacs.org The release of this formate species can be promoted by Lewis acids through esterification with an alcohol, suggesting a pathway for formate ester synthesis. d-nb.info For example, manganese-MACHO complexes can catalyze the sequential transfer of H₂ to CO₂ derivatives, with formate esters being observed as intermediates or side products. nih.gov

Organocatalytic Systems (e.g., N-Heterocyclic Carbenes)

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. rsc.org

N-Heterocyclic Carbenes (NHCs): NHCs are highly effective catalysts for a variety of reactions, including the formylation and acylation of alcohols. rsc.orgresearchgate.net They can catalyze the transesterification of alcohols with other esters, such as methyl formate or ethyl formate, to produce the desired formate esters. organic-chemistry.org This method is often chemoselective, allowing for the formylation of primary and secondary alcohols in the presence of other functional groups. tandfonline.com The catalytic cycle typically involves the activation of the alcohol by the NHC through hydrogen bonding, which increases the alcohol's nucleophilicity. rsc.org NHCs have been successfully used to catalyze the conjugate addition of primary and secondary alcohols to activated alkenes, demonstrating their ability to act as efficient Brønsted base catalysts. nih.gov In oxidative esterifications, NHCs can catalyze the conversion of alcohols to esters in the presence of an oxidant, where an acyl azolium intermediate is formed and then attacked by a nucleophilic alcohol. nih.gov

Heterogeneous Catalysis for Dodecan-2-yl Formate Production

Heterogeneous catalysts exist in a different phase from the reactants, which offers significant advantages in terms of catalyst separation, recovery, and reusability, making them highly suitable for industrial processes.

Supported Metal Nanoparticles (e.g., Au/TiO₂, Pd/C)

Supported Gold Nanoparticles: While not specifically documented for dodecan-2-yl formate, supported gold nanoparticles, particularly Au/TiO₂, have been shown to be effective for the synthesis of other formate esters. One method involves the aerobic oxidative coupling of an alcohol with formaldehyde (B43269). The reaction proceeds through the formation of a hemiacetal intermediate, which is then oxidized by the Au/TiO₂ catalyst to the corresponding formate ester.

Palladium on Carbon (Pd/C): Pd/C is a widely used heterogeneous catalyst. In the context of reactions involving formic acid and alcohols, Pd/C is often employed for transfer hydrogenolysis. diva-portal.org However, under certain conditions, the esterification of the alcohol with formic acid can be a significant competing reaction. diva-portal.org For instance, the palladium-catalyzed formylation of aryl iodides can utilize formic acid as a CO source, demonstrating the interaction of palladium catalysts with formic acid to generate reactive intermediates that could potentially be intercepted by an alcohol. organic-chemistry.org

Solid Acid Catalysts and Ion-Exchange Resins

Solid acid catalysts are a cornerstone of green chemistry, offering an alternative to corrosive liquid acids. researchgate.net

Solid Acid Catalysts: A variety of solid acids, including sulfated zirconia, zeolites, and carbon-based catalysts, are effective for the esterification of fatty acids with alcohols. researchgate.netmdpi.com For instance, a carbon-based solid acid derived from bagasse showed high activity in the esterification of free fatty acids in waste cooking oil. bohrium.com Zirconia-based solid acids have also been developed for the synthesis of fatty acid methyl esters. google.com The esterification of long-chain acids with long-chain alcohols has been successfully carried out using organic solid acids in both batch and flow processes, indicating the feasibility for producing esters like dodecan-2-yl formate. csic.es Supporting zirconium oxychloride on mesoporous silica (B1680970) has been shown to enhance the catalytic activity for the esterification of long-chain carboxylic acids and secondary alcohols. rsc.org

Ion-Exchange Resins: Strong acid ion-exchange resins, such as Amberlyst-15, are widely used as recyclable heterogeneous catalysts for esterification reactions. tandfonline.comresearchgate.netripublication.com These resins, which are typically sulfonated polystyrene-divinylbenzene copolymers, have been successfully used for the formylation of primary and secondary alcohols using ethyl formate as the formylating agent. tandfonline.com The reaction is chemoselective, with secondary alcohols reacting, albeit slower than primary alcohols. tandfonline.com The use of dried cation-exchange resins, such as Dowex H+, has also been shown to be an effective and environmentally friendly method for various esterifications. nih.gov The catalytic activity of these resins is attributed to the presence of sulfonic acid groups within their porous structure. researchgate.netgoogle.com

Below is a table summarizing the performance of various catalytic systems in related esterification reactions.

| Catalyst System | Reactants | Product | Yield (%) | Reaction Conditions | Reference |

| Homogeneous Catalysis | |||||

| p-Toluenesulfonic acid | Benzylic alcohols + Nucleophiles | Substituted products | High | Air atmosphere, no dry solvents | researchgate.net |

| Boron oxide | Formic acid + Primary/Secondary alcohols | Formate esters | Good | - | cdnsciencepub.com |

| Pd(OAc)₂ / PPh₃ | Aryl iodides + HCOOH | Aromatic aldehydes | 68-92 | Toluene (B28343), 80 °C, 2-4 h | organic-chemistry.org |

| Mn-MACHO complex | Cyclic carbonates + H₂ | Ethylene glycol, Formate esters | 86 (conversion) | 1 mol% catalyst, NaOtBu, THF, 120 °C, 30 bar H₂ | nih.gov |

| NHC (from IMes·HCl) | Enones + Secondary alcohols | β-alkoxy ketones | up to 95 | 5 mol% catalyst, LiCl, ambient temp. | nih.gov |

| Heterogeneous Catalysis | |||||

| ZrOCl₂·8H₂O / MCM-41 | Long-chain acids + Secondary alcohols | Long-chain esters | Good to Excellent | - | rsc.org |

| Amberlyst-15 | Secondary alcohols + Ethyl formate | Formate esters | Good | Room temperature, 2-5 h | tandfonline.com |

| Bagasse-derived solid acid | Waste cooking oil (high FFA) + Methanol (B129727) | FAME | 94.4 (FFA conversion) | Optimized conditions | bohrium.com |

| Dowex H+ / NaI | Carboxylic acids + Alcohols | Esters | High | - | nih.gov |

Metal-Organic Frameworks (MOFs) and Zeolite-Based Catalysts

Heterogeneous catalysts like zeolites and metal-organic frameworks (MOFs) are at the forefront of sustainable chemical synthesis due to their high stability, reusability, and the potential for tailored catalytic activity. mdpi.comresearchgate.net

Zeolites are crystalline microporous aluminosilicates with well-defined pore structures and strong Brønsted or Lewis acid sites, making them effective catalysts for esterification. mdpi.combohrium.com Zeolites such as H-ZSM-5 and H-MOR have demonstrated high activity in the esterification of long-chain fatty acids, achieving significant conversion rates. mdpi.com For instance, in the esterification of oleic acid, the conversion was around 80% when the acid amount in the zeolites exceeded 0.06 mmol/g. mdpi.com The catalytic performance is influenced by the zeolite's framework topology, pore size, and the concentration and strength of its acid sites. cuni.cz The shape selectivity of zeolites can also influence product distribution, while their strong acidity, often greater than conventional liquid acids like H2SO4, can lead to higher reaction rates. bohrium.comnih.gov These properties suggest their potential applicability in the esterification of dodecan-2-ol with formic acid.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comd-nb.info Their exceptionally high surface areas, tunable pore sizes, and the presence of catalytically active metal sites make them promising for various reactions. researchgate.netnih.gov MOFs can be designed with specific active sites, including open metal sites or functionalized organic linkers, to cater to specific catalytic needs. researchgate.net Zirconium-based MOFs, such as UiO-66 and its derivatives, have been successfully used as stable and reusable catalysts for the esterification of free fatty acids with alcohols like methanol and ethanol (B145695). mdpi.com In these reactions, full acid conversion was achieved, with the ester being the sole product detected. mdpi.com Furthermore, MOFs have shown significant catalytic activity in the transformation of formic acid, particularly its dehydrogenation to produce H2 and CO2. nih.govnih.gov For example, a copper-postmetalated zirconium MOF, UiO-66(COOH)2-Cu, acts as a highly selective and stable photocatalyst for formic acid dehydrogenation under visible light. nih.gov This dual functionality—catalyzing both esterification and formic acid conversion—highlights the versatility of MOFs in this chemical space.

Table 1: Performance of Select MOF and Zeolite Catalysts in Related Reactions

| Catalyst | Reaction Type | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| H-ZSM-5, H-MOR | Esterification | Oleic acid in soybean oil | Achieved ~80% conversion of oleic acid; performance linked to acidity and pore structure. | mdpi.com |

| UiO-66, UiO-66-NH₂ | Esterification | Lauric acid, Palmitic acid with Methanol/Ethanol | Full acid conversion was achieved; catalysts were stable and reusable. The reaction rate decreased with increasing fatty acid chain length. | mdpi.com |

| Au-Pd/MIL-101 | Formic Acid Dehydrogenation | Formic acid | Represents a highly active MOF-immobilized metal catalyst for the complete conversion of formic acid to H₂ and CO₂. | nih.gov |

| UiO-66(COOH)₂-Cu | Photocatalytic Formic Acid Dehydrogenation | Formic acid | Showed >99.9% selectivity for H₂ and CO₂ production with high stability and a conversion of 60% at room temperature. | nih.gov |

| ZSM-5 | Formic Acid Decomposition | Formic acid | Effectively catalyzes the decomposition of formic acid to produce carbon monoxide (CO) for use in subsequent carbonylation reactions. | researchgate.net |

Biocatalysis in Formate Ester Chemistry

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for ester synthesis. mdpi.comnih.gov Enzymes can operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. mdpi.com In the context of formate ester chemistry, lipases and formate dehydrogenases are of particular importance.

Lipase-Catalyzed Esterification of Dodecan-2-ol with Formic Acid

Lipases are enzymes that, in aqueous environments, hydrolyze fats and oils. However, in non-aqueous or micro-aqueous media, they can effectively catalyze the reverse reaction: esterification. mdpi.commdpi.com This capability has been harnessed for the synthesis of various flavor and fragrance esters. The enzymatic synthesis of formate esters, such as octyl formate and phenethyl formate, has been successfully demonstrated using immobilized lipases, with Novozym 435 (a lipase (B570770) from Candida antarctica B) being a particularly effective catalyst. mdpi.comnih.govresearchgate.net

Table 2: Optimized Conditions for Lipase-Catalyzed Synthesis of Formate Esters

| Product Ester | Lipase | Substrate Molar Ratio (Acid:Alcohol) | Temperature (°C) | Solvent | Max. Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| Octyl Formate | Novozym 435 | 1:7 | 40 | 1,2-dichloroethane | 96.51 | mdpi.comresearchgate.net |

| Phenethyl Formate | Novozym 435 | 1:5 | 40 | 1,2-dichloroethane | 95.92 | nih.gov |

| Butyl Formate | Novozym 435 | 1:3 | 40 | Acetonitrile | High Yield (unspecified) | researchgate.net |

Formate Dehydrogenase Activity and its Implications for Formate Conversion

Formate dehydrogenase (FDH) is an enzyme that primarily catalyzes the NAD+-dependent oxidation of the formate ion to carbon dioxide. creative-enzymes.com This reaction is often employed in biocatalytic systems for the regeneration of the expensive cofactor NADH. researchgate.net The substrate, formate, is inexpensive, and the product, CO2, is easily removed from the reaction mixture. researchgate.net

However, a crucial discovery has expanded the role of FDH in organic chemistry: the enzyme is capable of selectively cleaving formate esters. researchgate.netrsc.org FDH catalyzes the irreversible conversion of alkyl formates into the corresponding alcohol and carbon dioxide. researchgate.netrsc.org This reaction proceeds via a hydride abstraction from the formyl group, and studies have shown quantitative conversion for various alkyl and aryl formates within a few hours. researchgate.netrsc.org

This dual activity has significant implications for the synthesis and application of dodecan-2-yl formate. On one hand, the presence of FDH in a biological system or a multi-enzyme biocatalytic process could lead to the degradation of the ester product back to dodecan-2-ol. On the other hand, this enzymatic cleavage is highly specific. FDH can distinguish between formate and non-formate esters, a property that makes it a superior deformylation catalyst compared to traditional chemical methods and useful for selective deprotection in organic synthesis. researchgate.netrsc.org The activity of FDH is dependent on various factors, including pH and temperature, with enzymes from sources like Candida boidinii being well-characterized. sigmaaldrich.com Understanding this enzymatic activity is critical for controlling the stability and transformation of dodecan-2-yl formate in biocatalytic contexts.

**Table 3: Characteristics of Formate Dehydrogenase (FDH) from *Candida boidinii***

| Parameter | Value/Characteristic | Reference |

|---|---|---|

| EC Number | 1.17.1.9 (formerly 1.2.1.2) | |

| Reaction Catalyzed | Formate + NAD⁺ ⇌ CO₂ + NADH + H⁺ | |

| Substrate Specificity | Highly specific for formate and NAD⁺. Does not react with acetate (B1210297), oxalate, etc. Also cleaves formate esters. | researchgate.netsigmaaldrich.com |

| pH Optimum | ~7.6 | |

| Temperature Optimum | ~37°C | |

| Inhibitors | Strongly inhibited by Cu²⁺, Hg²⁺, azide, and cyanate. | sigmaaldrich.com |

| Applications | NADH cofactor regeneration, formate assays, selective deformylation of formate esters. | researchgate.netrsc.org |

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating the components of the reaction mixture—dodecan-2-ol, formic acid, dodecyl-2-formate, and water—and for their subsequent quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester and Reactant Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and thermally stable compounds, making it highly suitable for monitoring the esterification of dodecan-2-ol. resolvemass.ca This powerful analytical method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. wikipedia.org

In a typical GC-MS analysis of this reaction, the sample is injected into the GC, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a capillary column. resolvemass.calibretexts.org The separation of dodecan-2-ol, dodecyl-2-formate, and any unreacted starting material is achieved based on their different boiling points and affinities for the column's stationary phase. resolvemass.ca

Following separation in the GC column, the individual components enter the mass spectrometer. Here, they are ionized, most commonly through electron impact (EI), which fragments the molecules into a predictable pattern of ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. nist.gov This mass spectrum serves as a "molecular fingerprint," allowing for definitive identification by comparing it to spectral libraries. resolvemass.cawikipedia.org For instance, the mass spectrum of the product, dodecyl-2-formate, would be compared against known databases for confirmation.

The output of a GC-MS analysis is a total ion chromatogram (TIC), which plots the total ion intensity against the retention time. nist.gov Each peak in the TIC corresponds to a specific compound, and the area under the peak is proportional to its concentration. This allows for the quantification of the ester product as well as the remaining reactants. To enhance sensitivity and specificity, especially for trace-level analysis, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ion fragments characteristic of the target analytes. chromforum.org

Table 1: Illustrative GC-MS Parameters for Dodecyl-2-Formate Analysis

| Parameter | Value |

|---|---|

| Column | TR-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) athenaeumpub.com |

| Carrier Gas | Helium at a constant flow of 1 mL/min athenaeumpub.com |

| Injection Mode | Splitless athenaeumpub.com |

| Injector Temperature | 260°C athenaeumpub.com |

| Oven Program | Initial 80°C (1.5 min hold), ramp to 210°C at 30°C/min, then to 320°C at 20°C/min (11 min hold) athenaeumpub.com |

| MS Ionization | Electron Impact (EI) at 70 eV |

| Mass Range | 40-500 amu |

This table presents a hypothetical set of parameters based on typical GC-MS analyses of similar organic compounds.

High-Performance Liquid Chromatography (HPLC) for Formic Acid Quantification

While GC-MS is excellent for analyzing the ester and alcohol, the quantification of formic acid in the reaction mixture is often better accomplished using High-Performance Liquid Chromatography (HPLC). unige.ch This is particularly true due to the high polarity and potential for thermal degradation of formic acid in a hot GC injector. shimadzu.com

For the analysis of formic acid, reversed-phase HPLC (RP-HPLC) is a commonly used technique. atamanchemicals.com In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.net The mobile phase typically consists of an aqueous solution, often acidified to suppress the ionization of formic acid and ensure good peak shape. chromatographyonline.com

Several detection methods can be coupled with HPLC for formic acid quantification. Ultraviolet (UV) detection at low wavelengths (around 210-230 nm) is a common approach. chromatographyonline.com However, the response can be affected by the mobile phase composition. shimadzu.com Refractive index detection (RID) is another option that is compatible with isocratic methods using an acid-modified mobile phase. protocols.io For enhanced selectivity, especially in complex matrices, conductivity detection can be employed after separating the organic acids using an ion exclusion column. shimadzu.com

The stability of formic acid in methanolic solutions, a common solvent in HPLC, can be a concern due to the potential for esterification with the solvent itself, forming methyl formate (B1220265). chromatographyonline.com This can lead to a decrease in the measured formic acid concentration over time. Therefore, fresh standards and mobile phases are crucial for accurate quantification. chromatographyonline.com

Table 2: Example HPLC Conditions for Formic Acid Analysis

| Parameter | Value |

|---|---|

| Column | Bio-Rad Aminex HPX-87H Ion Exclusion Column protocols.io |

| Mobile Phase | 0.005 N Sulfuric Acid chromforum.org |

| Flow Rate | 0.5 - 1.0 mL/min researchgate.netchromatographyonline.com |

| Column Temperature | 35-40 °C chromatographyonline.com |

| Detector | UV at 210 nm or Refractive Index (RI) chromatographyonline.comprotocols.io |

This table provides a representative set of conditions for the HPLC analysis of formic acid.

Spectroscopic Characterization of Products and Intermediates

Spectroscopic techniques are vital for elucidating the molecular structure of the synthesized dodecyl-2-formate and for identifying key functional groups, confirming the successful formation of the ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including dodecyl-2-formate. researchgate.netslideshare.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a wealth of information about the molecular framework. nih.govresearchgate.net

¹H NMR spectra reveal the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For dodecyl-2-formate, the ¹H NMR spectrum would be expected to show distinct signals for the formyl proton (CHO), the proton on the carbon bearing the oxygen (CH-O), the various methylene (B1212753) groups (CH₂) in the dodecyl chain, and the terminal methyl group (CH₃). The chemical shift (δ) of these signals, their integration (area under the peak), and their splitting patterns (multiplicity) due to spin-spin coupling provide a complete picture of the proton arrangement. libretexts.org For example, the formyl proton would appear as a singlet at a characteristic downfield shift. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. slideshare.net Each unique carbon atom in dodecyl-2-formate will give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ester group is particularly diagnostic, appearing at a significantly downfield chemical shift. The carbon atom attached to the oxygen will also have a characteristic shift, as will the carbons of the alkyl chain.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the structure by establishing correlations between protons and carbons that are bonded to each other. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for Dodecyl-2-Formate

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| Formyl H | ~8.0 | - |

| Ester C=O | - | ~161 |

| -CH-O- | ~4.9 | ~72 |

| Alkyl Chain CH₂s | ~1.2-1.6 | ~22-38 |

| Terminal CH₃ | ~0.9 | ~14 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions. Data is illustrative and not from a direct experimental source for dodecyl-2-formate.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are excellent for identifying the functional groups present in a molecule. edinst.comphotothermal.com They are particularly useful for confirming the conversion of the carboxylic acid and alcohol into an ester.

Infrared (IR) Spectroscopy works by measuring the absorption of infrared radiation by molecular vibrations. mt.com The esterification of dodecan-2-ol with formic acid can be monitored by observing the disappearance of the broad O-H stretching band of the carboxylic acid (around 2500-3300 cm⁻¹) and the alcohol (around 3200-3600 cm⁻¹), and the appearance of a strong C=O stretching band for the ester at a characteristic frequency, typically around 1735-1750 cm⁻¹. spectroscopyonline.com The appearance of C-O stretching bands in the fingerprint region (around 1000-1300 cm⁻¹) further confirms the formation of the ester linkage. spectroscopyonline.com

Raman Spectroscopy measures the inelastic scattering of monochromatic light. mt.com While IR spectroscopy is more sensitive to polar bonds like C=O and O-H, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. photothermal.comacs.org For the analysis of this reaction, Raman spectroscopy can also detect the C=O stretch of the ester and can be advantageous for monitoring reactions in aqueous media, as the O-H bond of water gives a weak Raman signal. mt.com

Table 4: Key Vibrational Frequencies (in cm⁻¹) for Monitoring the Esterification of Dodecan-2-ol

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Observation |

|---|---|---|---|

| O-H (Carboxylic Acid) | IR | 2500-3300 (broad) | Disappears as reaction proceeds |

| O-H (Alcohol) | IR | 3200-3600 (broad) | Disappears as reaction proceeds |

| C=O (Carboxylic Acid) | IR/Raman | ~1700-1725 | Disappears as reaction proceeds |

| C=O (Ester) | IR/Raman | ~1735-1750 | Appears as product is formed spectroscopyonline.com |

| C-O (Ester) | IR | ~1000-1300 | Appears as product is formed spectroscopyonline.com |

In-Situ and Operando Spectroscopic Methods for Real-Time Reaction Monitoring

To gain a deeper understanding of the reaction kinetics and mechanism, in-situ and operando spectroscopic techniques are increasingly employed. kit.eduresearchgate.net These methods allow for the analysis of the reaction mixture directly as the reaction is happening, without the need for sampling. researchgate.net

In-situ FTIR or Raman spectroscopy, often using attenuated total reflectance (ATR) probes, can be directly inserted into the reaction vessel. researchgate.net This provides real-time data on the concentration changes of reactants and products by monitoring the changes in their characteristic vibrational bands. researchgate.netmdpi.com For example, a mid-infrared ATR sensor could be used to simultaneously track the concentrations of formic acid, dodecan-2-ol, dodecyl-2-formate, and water. researchgate.net This allows for the determination of reaction rates and the identification of any reaction intermediates.

Operando spectroscopy goes a step further by combining the in-situ spectroscopic measurement with the simultaneous measurement of catalytic activity and performance. kit.eduacs.org This is particularly relevant for catalyzed esterification reactions. By correlating the structural changes in the catalyst or the reaction medium with the rate of product formation, a more complete picture of the catalytic cycle can be obtained. researchgate.net

The application of these real-time monitoring techniques provides invaluable data for process optimization, leading to improved yields, selectivity, and efficiency in the synthesis of dodecyl-2-formate.

Computational Chemistry and Molecular Modeling in Dodecan 2 Ol;formic Acid Systems

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and predict their reactivity. For the acid-catalyzed esterification of dodecan-2-ol with formic acid, DFT is crucial for elucidating the reaction mechanism, identifying intermediate structures, and calculating the energy barriers associated with each step.

The reaction, a type of Fischer esterification, is understood to proceed through a series of steps, each of which can be modeled using DFT. The generally accepted mechanism involves the initial protonation of the formic acid's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. matec-conferences.orgmasterorganicchemistry.com Subsequently, the hydroxyl oxygen of dodecan-2-ol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. matec-conferences.orgmasterorganicchemistry.com Through a series of proton transfer steps, a water molecule is formed, which then acts as a leaving group. matec-conferences.orgmasterorganicchemistry.com The final deprotonation of the resulting oxonium ion yields the ester, dodecan-2-yl formate (B1220265), and regenerates the acid catalyst.

While a specific DFT study for the dodecan-2-ol and formic acid system is not prominently available in public literature, data from analogous systems provide valuable insights. For instance, a DFT study on the acid-catalyzed esterification of acetic acid and ethanol (B145695) calculated an activation energy of 19.6 kcal/mol for the rate-determining step, which was the nucleophilic addition of the alcohol to the protonated acid. nih.govwikipedia.org Other studies suggest that the initial protonation of the carboxylic acid can have an activation energy in the range of 4–10 kcal/mol, making it the rate-controlling step in some cases. rsc.org The precise activation barriers for the dodecan-2-ol system would be influenced by the steric hindrance of the long alkyl chain and its electronic effects. A dedicated DFT study would be required to quantify these specific values.

Table 1: Representative Activation Energies for Acid-Catalyzed Esterification Steps from DFT Studies on Analogous Systems

| Reactants | Reaction Step | Activation Energy (Ea) | Reference |

| Acetic Acid + Ethanol | Nucleophilic addition of alcohol | 19.6 kcal/mol | nih.govwikipedia.org |

| General Carboxylic Acid | Initial protonation of carbonyl | 4–10 kcal/mol | rsc.org |

| Acetic Acid + Methanol (B129727) | Formation of cyclic transition state | Not specified, but favored | researchgate.net |

This table presents values from similar reactions to illustrate the expected magnitude of energy barriers. The actual values for the dodecan-2-ol and formic acid system would require specific calculation.

Molecular Dynamics Simulations for Solvent Effects and Catalyst Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, such as diffusion, conformational changes, and intermolecular interactions. A crucial component of MD simulations is the force field , a set of empirical energy functions and parameters that describe the potential energy of the system and govern the interactions between atoms. wikipedia.org

In the context of dodecan-2-yl formate production, MD simulations are particularly useful for understanding solvent effects and the interactions between reactants and a catalyst surface.

Solvent Effects: The choice of solvent can significantly influence the rate and equilibrium of the esterification reaction. nih.gov MD simulations can model how different solvent molecules arrange themselves around the reactants (dodecan-2-ol and formic acid) and the transition state. This "solvation shell" can stabilize or destabilize these species, thereby altering the reaction's energy profile. researchgate.net For example, a polar solvent might stabilize the charged intermediates in the reaction, accelerating the rate. By running simulations in various virtual solvents, researchers can predict which solvent would be optimal for the process before extensive experimental work is undertaken. nih.govacs.org

Catalyst Interactions: If a heterogeneous catalyst (e.g., a solid acid catalyst) is used, MD simulations can model the adsorption of dodecan-2-ol and formic acid onto the catalyst surface. These simulations can reveal the preferred orientation of the molecules on the surface, how they diffuse across it, and how the catalyst facilitates the reaction by bringing the reactants into close proximity and stabilizing the transition state.

Force Field Parameterization: A prerequisite for accurate MD simulations is a well-defined force field. wikipedia.org While standard force fields like CHARMM, AMBER, or OPLS exist, they may not have pre-existing parameters for dodecan-2-ol or dodecan-2-yl formate. researchgate.net Therefore, a critical step is the parameterization process. This involves using quantum mechanics (often DFT) to calculate properties like bond lengths, angles, and partial charges for the molecules of interest and then fitting the force field parameters to reproduce these quantum mechanical data or experimental results. acs.org

Table 2: Key Components of a Typical Molecular Mechanics Force Field for MD Simulations

| Term | Description | Functional Form Example |

| Bond Stretching | Energy required to stretch or compress a covalent bond from its equilibrium length. | Harmonic Potential: E = k(r - r₀)² |

| Angle Bending | Energy required to bend the angle between three bonded atoms from its equilibrium value. | Harmonic Potential: E = k(θ - θ₀)² |

| Dihedral Torsion | Energy associated with the rotation around a central bond in a sequence of four atoms. | Periodic Function: E = Σ Vₙ[1 + cos(nφ - δ)] |

| Non-Bonded Interactions | Describe interactions between atoms that are not directly bonded. | |

| van der Waals | Short-range repulsive and long-range attractive forces. | Lennard-Jones Potential: E = 4ε[(σ/r)¹² - (σ/r)⁶] |

| Electrostatic | Coulombic interactions between atomic partial charges. | Coulomb's Law: E = (qᵢqⱼ) / (4πε₀rᵢⱼ) |

This table outlines the fundamental components of a force field. Specific parameters (k, r₀, θ₀, Vₙ, ε, σ, q) must be determined for each atom type in the dodecan-2-ol/formic acid system.

Process Simulation and Optimization for Dodecan-2-yl Formate Production

Process simulation is a model-based representation of chemical and physical processes carried out in software such as Aspen Plus® or HYSYS. aidic.itoapen.org These tools are used to design, develop, analyze, and optimize industrial processes. For the production of dodecan-2-yl formate, process simulation is vital for determining the economic feasibility and operational efficiency of a potential plant.

The simulation of this esterification process would typically involve the following steps:

Component Definition: The physical and chemical properties of all components (dodecan-2-ol, formic acid, dodecan-2-yl formate, water, and any catalyst or solvent) are defined. nchu.edu.tw While common chemicals are in the software's database, properties for a less common compound like dodecan-2-yl formate might need to be estimated or provided.

Thermodynamic Model Selection: An appropriate thermodynamic model (e.g., NRTL, UNIQUAC) is chosen to accurately predict the phase behavior (vapor-liquid equilibrium) of the chemical mixture, which is crucial for designing separation units like distillation columns. uitm.edu.my

Flowsheet Development: A process flowsheet is constructed by connecting various unit operation models, such as reactors, heat exchangers, pumps, and distillation columns. aidic.it For this esterification, a continuous stirred-tank reactor (CSTR) or a plug-flow reactor (PFR) could be modeled. mdpi.com Given the reversible nature of Fischer esterification, a reactive distillation column, which combines reaction and separation in a single unit to continuously remove water and drive the reaction forward, might also be a highly efficient option to simulate. scientific.net

Reaction Kinetics: The reaction kinetics, often derived from experimental data or microkinetic modeling (see Section 6.4), are entered into the reactor model. This includes the reaction rate equation, activation energy, and pre-exponential factor. uitm.edu.my

Optimization and Sensitivity Analysis: Once the base model is running, sensitivity analyses are performed to understand how process variables (e.g., temperature, pressure, reactant feed ratio, catalyst loading) affect key performance indicators like product yield, purity, and energy consumption. mdpi.comscientific.net This allows for the optimization of the process to maximize profitability and minimize waste.

Computational Fluid Dynamics (CFD): For a detailed analysis of the reactor itself, Computational Fluid Dynamics (CFD) can be employed. CFD simulates fluid flow, heat transfer, and chemical reactions inside the reactor. cfdconsultantsindia.comresearchgate.net This is particularly useful for optimizing the mixing efficiency in a CSTR by analyzing the effects of impeller design, rotation speed, and baffle placement to ensure uniform temperature and concentration distributions, thus preventing hotspots or dead zones. researchgate.netaidic.it

Table 3: Typical Process Parameters Investigated in Esterification Simulations

| Parameter | Typical Range/Value for Simulation | Purpose/Effect | Reference |

| Reactor Temperature | 60 - 150 °C | Affects reaction rate and equilibrium position. | matec-conferences.orgaidic.it |

| Reactor Pressure | 1 - 5 bar | Influences boiling points for separation. | oapen.org |

| Alcohol:Acid Molar Ratio | 1:1 to 20:1 | Excess alcohol can shift equilibrium to favor product formation. | uitm.edu.my |

| Catalyst Loading | 0.5 - 5 wt% | Increases reaction rate. | matec-conferences.org |

| Reflux Ratio (Distillation) | 2.0 - 5.5 | Affects separation efficiency and energy consumption. | scientific.net |

| Reboiler Duty (Distillation) | Varies (e.g., 1350-1800 W) | Heat input required for vaporization in distillation. | scientific.net |

Microkinetic Modeling for Predicting Catalytic Performance

For the synthesis of dodecan-2-yl formate, a microkinetic model would be constructed as follows:

Mechanism Definition: A plausible reaction mechanism is proposed, consisting of elementary steps. This mechanism is typically informed by DFT calculations (Section 6.1) and experimental observations. For a solid acid catalyst, these steps would include:

Adsorption of reactants (dodecan-2-ol, formic acid) onto the catalyst's active sites.

Surface reactions between adsorbed species (e.g., protonation, nucleophilic attack, dehydration).

Desorption of products (dodecan-2-yl formate, water) from the surface.

Parameter Estimation: The kinetic parameters for each elementary step (rate constants for forward and reverse reactions) are estimated. These are often derived from the activation energies and reaction energies calculated using DFT via Transition State Theory. wisc.edunumberanalytics.com

Model Formulation: A system of ordinary differential equations is formulated to describe the rate of change of the concentration (or surface coverage) of each species involved in the reaction network. oapen.org

Model Solution: The system of equations is solved numerically to predict the behavior of the catalytic system under specific conditions (temperature, pressure, feed composition). wisc.edu

Table 4: Essential Components and Outputs of a Microkinetic Model for Esterification

| Component/Output | Description | Source of Information/Method of Calculation |

| Elementary Steps | The sequence of individual chemical transformations (adsorption, surface reaction, desorption). | DFT calculations, chemical intuition, experimental literature. |

| Active Sites | The specific locations on the catalyst where the reaction occurs. | Catalyst characterization, DFT models of the surface. |

| Adsorption Energies | The energy released when a molecule binds to the catalyst surface. | DFT calculations. |

| Activation Barriers | The energy required for each elementary surface reaction to occur. | DFT calculations (Transition State Theory). |

| Pre-exponential Factors | Frequency factors related to the entropy of the transition state for each step. | Transition State Theory, statistical mechanics. |

| Turnover Frequency (TOF) | Predicted rate of reaction per active site. | Numerical solution of the system of differential equations. |

| Selectivity | Predicted ratio of the rate of formation of the desired product to the rates of formation of byproducts. | Numerical solution of the system of differential equations. |

| Surface Coverages | Predicted concentration of each adsorbed species on the catalyst surface at steady state. | Numerical solution of the system of differential equations. |

Environmental and Sustainability Considerations in the Production Lifecycle

Life Cycle Assessment (LCA) of Dodecan-2-yl Formate (B1220265) Production Pathways

A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. vupas.euresearchgate.net For Dodecan-2-yl formate, a comprehensive LCA involves assessing the individual production pathways of its precursors, Dodecan-2-ol and formic acid, as well as the esterification process that combines them.

The production of the ester itself, Dodecan-2-yl formate, is an esterification reaction. The environmental impact of this step is influenced by energy consumption and the potential use of catalysts or solvents. scienceprojects.orgnih.gov Methodologically, the impacts of such specific esterification processes can be modeled using established LCA databases, which contain data for similar chemical transformations, such as the production of other organic esters. mdpi.com

Formic Acid Production: The environmental impact of formic acid production is heavily dependent on the manufacturing route. The conventional method, involving the hydrolysis of methyl formate, relies on fossil-fuel-based feedstocks and has a significant carbon footprint. rsc.org In contrast, emerging pathways that utilize carbon dioxide as a feedstock present a more sustainable alternative. mdpi.com LCAs comparing these methods reveal substantial environmental benefits for CO2-based synthesis, especially when powered by renewable energy. For instance, a cradle-to-gate LCA of formic acid synthesis from direct air captured (DAC) CO2, when integrated with renewable energy, can achieve a negative global warming potential. rsc.org

| Production Pathway | Feedstocks | Key Process | Global Warming Potential (kg CO₂ eq. per kg FA) | Reference |

|---|---|---|---|---|

| Conventional Process | Methanol (B129727), Carbon Monoxide | Hydrolysis of Methyl Formate | ~2.03 to 2.2 | rsc.orgrsc.org |

| CO₂ Capture and Utilization (CCU) | CO₂, Hydrogen (from renewables) | Electrochemical Reduction | -0.806 (net negative) | rsc.org |

Strategies for Carbon Dioxide Utilization in Formic Acid Synthesis

Utilizing carbon dioxide as a chemical feedstock is a critical strategy for mitigating greenhouse gas emissions and transitioning to a circular carbon economy. rsc.org Formic acid is a prime target for CO2 valorization due to its wide range of applications and its potential as an energy carrier. atamanchemicals.com Several catalytic and electrochemical methods are being developed to efficiently convert CO2 into formic acid.

Catalytic Hydrogenation: This process involves reacting CO2 with hydrogen (H2). The reaction can be performed using various catalysts:

Homogeneous Catalysis: Soluble metal complexes, often based on ruthenium or iridium, can catalyze the hydrogenation of CO2 to formic acid in liquid media like water or dimethyl sulfoxide (B87167) (DMSO). the-innovation.org These systems can achieve high concentrations of formic acid without the need for basic additives. the-innovation.org

Heterogeneous Catalysis: Solid catalysts, such as palladium (Pd) nanoparticles supported on materials like carbon or metal-organic frameworks (MOFs), are also effective. mdpi.com These catalysts are advantageous for continuous processes and easier product separation. Non-precious metal catalysts, for example based on iron, are also being explored to improve cost-effectiveness and sustainability. acs.org

Electrochemical Reduction (ECR): ECR uses electricity to drive the conversion of CO2 to formic acid. rsc.org This method is particularly promising as it can be directly powered by renewable energy sources like solar or wind, making the process carbon-neutral or even carbon-negative. frontiersin.org The efficiency of ECR depends on the electrocatalyst, with materials based on lead, tin, and bismuth showing high selectivity for formic acid production. researchgate.netacs.org Recent advancements in reactor design, such as three-compartment cells with solid-state electrolytes, are enabling the continuous production of high-purity formic acid, which helps to reduce downstream separation costs. encyclopedia.pubuva.es

| Technology | Description | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Reaction of CO₂ with H₂ over a catalyst. Can be homogeneous (soluble catalyst) or heterogeneous (solid catalyst). | Can operate under relatively mild conditions. Catalyst choice (e.g., Ru, Ir, Pd, Fe) is crucial for efficiency. | oecd.orgmdpi.comacs.org |

| Electrochemical Reduction (ECR) | Uses electricity to reduce CO₂ at a cathode surface in an electrochemical cell. | Directly integrates with renewable electricity. High selectivity possible with specific catalysts (e.g., Sn, PbO₂). | rsc.orgacs.org |

| Direct Air Capture (DAC) Integration | CO₂ is first captured from the atmosphere and then fed into a conversion process (e.g., ECR). | Enables a fully circular, potentially carbon-negative production cycle when paired with renewables. | atamanchemicals.comresearchgate.net |

Role of Formic Acid as a Liquid Organic Hydrogen Carrier in Energy Storage and Transfer

The transition to a hydrogen-based economy is hindered by the challenges of storing and transporting hydrogen gas, which requires high pressures or cryogenic temperatures. Liquid Organic Hydrogen Carriers (LOHCs) are molecules that can be reversibly hydrogenated and dehydrogenated, offering a safer and more practical means of hydrogen transport. bohrium.com Formic acid is considered a highly promising LOHC due to its high volumetric hydrogen density, low toxicity, and non-flammability. mdpi.comacs.org

The LOHC cycle for formic acid involves two key processes:

Hydrogen Storage (Hydrogenation): This is the reverse of formic acid decomposition, where carbon dioxide is hydrogenated to produce formic acid. The technologies for this step are the same as those described in section 7.2 for CO2 utilization.

Hydrogen Release (Dehydrogenation): On-demand hydrogen is generated by the catalytic decomposition of formic acid into H2 and CO2. rsc.org The key challenge is to ensure high selectivity for this reaction, as a competing dehydration reaction produces water and carbon monoxide (CO), a poison for the platinum catalysts used in many fuel cells. frontiersin.org Highly efficient catalysts, both homogeneous (e.g., iridium or ruthenium complexes) and heterogeneous (e.g., palladium-based nanoparticles), have been developed to facilitate this reaction under mild conditions with excellent selectivity, producing a clean H2/CO2 gas stream. rsc.orgfrontiersin.orgbohrium.com

This system allows for a closed loop where CO2 released during dehydrogenation can be recaptured and re-hydrogenated, creating a renewable energy cycle. rsc.org The use of formic acid as an LOHC could leverage existing liquid fuel infrastructure, facilitating the rollout of hydrogen fuel cell vehicles and stationary power applications. acs.org

| Property | Value | Significance | Reference |

|---|---|---|---|

| Gravimetric Hydrogen Density | 4.4 wt% | The weight percentage of hydrogen stored in the molecule. | researchgate.net |

| Volumetric Hydrogen Density | 53 g H₂/L | High storage capacity per unit volume, comparable to or exceeding compressed hydrogen tanks. | acs.orgencyclopedia.pub |

| State at Ambient Conditions | Liquid | Allows for easy and safe handling, storage, and transport without high pressure or low temperature. | frontiersin.org |

| Toxicity | Low | Safer to handle compared to other potential hydrogen carriers like ammonia (B1221849) or methanol. | rsc.orgacs.org |

Integration within Bio-refinery Concepts for Renewable Chemical Production

A biorefinery is a facility that integrates biomass conversion processes and equipment to produce fuels, power, and value-added chemicals from renewable biological resources. ieabioenergy.comfrontiersin.org Integrating the production of Dodecan-2-yl formate into a biorefinery concept offers a pathway to a fully renewable and sustainable manufacturing process. oil-gasportal.com

Bio-based Dodecan-2-ol: Instead of petrochemical synthesis, Dodecan-2-ol can be derived from biomass. Lignocellulosic biomass (e.g., wood or agricultural residues) can be processed to produce platform chemicals, which are then converted into longer-chain alcohols. researchgate.net For example, methyl isobutyl ketone (MIBK), derivable from lignocellulose, can be converted into C12 alcohols in a continuous flow reactor. researchgate.net Alternatively, fatty acids from plant oils or microbial lipids can be used as feedstocks for producing fatty alcohols. nih.govnih.gov

Bio-based Formic Acid: Formic acid is a major byproduct of some second-generation biorefinery processes that treat lignocellulosic biomass. rsc.org It can be produced through the catalytic oxidation of biomass fractions like hemicellulose and lignin. researchgate.net Specific processes using catalysts like polyoxometalates or even greenhouse gas (CO2) as an acidic reactant can convert biomass into formic acid with high yields. researchgate.netrsc.org Furthermore, glucose and other sugars derived from biomass hydrolysis can be converted to formic acid. uva.es